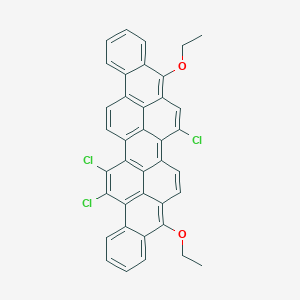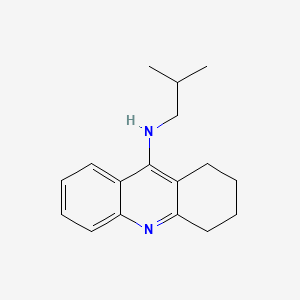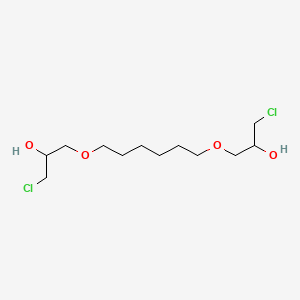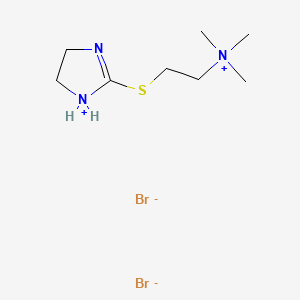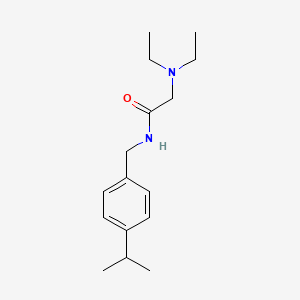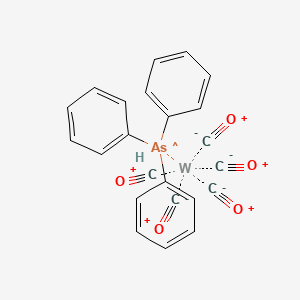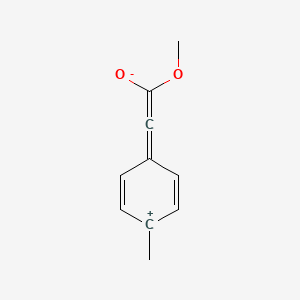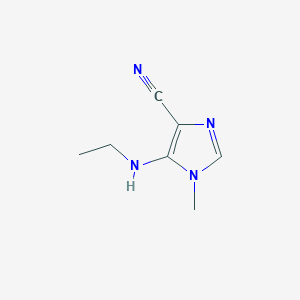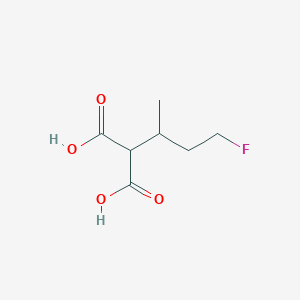
(4-Fluorobutan-2-yl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobutan-2-yl)propanedioic acid typically involves the introduction of a fluorobutan-2-yl group to the propanedioic acid backbone. One common method involves the alkylation of malonic acid derivatives with 4-fluorobutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the malonic acid, making it a nucleophile that can attack the electrophilic carbon of the halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorobutan-2-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atom in the fluorobutan-2-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .
Aplicaciones Científicas De Investigación
(4-Fluorobutan-2-yl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-Fluorobutan-2-yl)propanedioic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. The fluorobutan-2-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid: The parent compound, with two carboxylic acid groups.
Dimethyl Malonate: An ester derivative of malonic acid.
Diethyl Malonate: Another ester derivative, commonly used in organic synthesis.
Uniqueness
(4-Fluorobutan-2-yl)propanedioic acid is unique due to the presence of the fluorobutan-2-yl group, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
14619-36-4 |
|---|---|
Fórmula molecular |
C7H11FO4 |
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
2-(4-fluorobutan-2-yl)propanedioic acid |
InChI |
InChI=1S/C7H11FO4/c1-4(2-3-8)5(6(9)10)7(11)12/h4-5H,2-3H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
XYNQQZNFICHKSL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCF)C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


